molecular formula C21H19F2NO5 B6604644 (2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 2382632-22-4

(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No. B6604644
M. Wt: 403.4 g/mol
InChI Key: HSMLVCUIBHNDEV-XIKOKIGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H19F2NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the carboxylic acid. The Fmoc group is then removed, and the difluoromethoxy group is added to the pyrrolidine ring. Finally, the amine protecting group is removed to yield the desired product.

Starting Materials
L-proline, 9H-fluorene-9-methanol, N,N-dimethylformamide (DMF), diisopropylethylamine (DIPEA), 2-chloro-1,1,1-trifluoroethane, trifluoroacetic acid (TFA), sodium bicarbonate (NaHCO3), ethyl acetate, sodium hydroxide (NaOH), wate

Reaction
Protection of the amine group of L-proline with tert-butyloxycarbonyl (Boc) in DMF with DIPEA as a base, Addition of Fmoc to the carboxylic acid of the protected L-proline in DMF with DIPEA as a base, Removal of the Fmoc group with 20% piperidine in DMF, Addition of 2-chloro-1,1,1-trifluoroethane to the pyrrolidine ring in DMF with DIPEA as a base, Removal of the Boc protecting group with TFA in ethyl acetate, Neutralization of the TFA with NaHCO3, Extraction of the product with ethyl acetate, Purification of the product by column chromatography, Removal of the remaining protecting groups with NaOH in wate

properties

IUPAC Name

(2S,4R)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMLVCUIBHNDEV-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-N-Fmoc-4-difluoromethoxy-Pro-OH

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